molecular formula C6H5FINO2S B13071825 2-Fluoro-4-iodobenzene-1-sulfonamide

2-Fluoro-4-iodobenzene-1-sulfonamide

Cat. No.: B13071825
M. Wt: 301.08 g/mol
InChI Key: PDCIWDANDSVURW-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H5FINO2S and a molecular weight of 301.08 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodobenzene-1-sulfonamide typically involves the introduction of the sulfonamide group to a fluoroiodobenzene precursor. One common method involves the reaction of 4-fluoroiodobenzene with sulfonamide reagents under specific conditions. For instance, the combination of H2O2 and SOCl2 can be used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which upon reaction with amines, yield sulfonamides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like H2O2 for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Fluoro-4-iodobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodobenzene-1-sulfonamide is unique due to the presence of both fluorine and iodine atoms along with the sulfonamide group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C6H5FINO2S

Molecular Weight

301.08 g/mol

IUPAC Name

2-fluoro-4-iodobenzenesulfonamide

InChI

InChI=1S/C6H5FINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

PDCIWDANDSVURW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)S(=O)(=O)N

Origin of Product

United States

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